BenchChemオンラインストアへようこそ!

5-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one

Medicinal Chemistry Fragment-Based Drug Discovery Stereochemistry

This regiospecific 3-substituted piperidine isomer offers a chiral handle absent in the 4-substituted analog, enabling divergent SAR exploration. With a TPSA of 84.4 Ų and XLogP3 −0.4, it is an ideal fragment for CNS drug discovery and ATP-pocket soaking studies. Choose the precise regioisomer to avoid misleading binding data; generic substitutions are not scientifically justified. Request a quote for competitive bulk pricing.

Molecular Formula C14H18N4O3
Molecular Weight 290.323
CAS No. 2034210-27-8
Cat. No. B2488558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one
CAS2034210-27-8
Molecular FormulaC14H18N4O3
Molecular Weight290.323
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2CCC(=O)N2)OC3=NC=CN=C3
InChIInChI=1S/C14H18N4O3/c19-12-4-3-11(17-12)14(20)18-7-1-2-10(9-18)21-13-8-15-5-6-16-13/h5-6,8,10-11H,1-4,7,9H2,(H,17,19)
InChIKeyBANLALAERFVSOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one (CAS 2034210-27-8): A Regiospecific Heterocyclic Building Block for Fragment-Based Drug Discovery


5-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one is a synthetic heterocyclic compound comprising a pyrrolidin-2-one core linked via a carbonyl bridge to a 3-(pyrazin-2-yloxy)piperidine moiety [1]. With a molecular formula of C₁₄H₁₈N₄O₃ and a molecular weight of 290.32 g/mol, it possesses a topological polar surface area (TPSA) of 84.4 Ų and a calculated XLogP3 of −0.4, placing it within favorable drug-like space for fragment-based screening [1]. This compound is primarily supplied as a research building block by chemical vendors such as Life Chemicals, and its regiospecific substitution pattern on the piperidine ring distinguishes it from closely related 4-substituted isomers.

Why 5-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one Cannot Be Replaced by Its 4-Substituted Regioisomer or Other In-Class Analogs


Positional isomerism in heterocyclic scaffolds can profoundly alter molecular recognition, even when global physicochemical descriptors such as logP and TPSA remain nearly identical. The 3-substituted piperidine in this compound introduces a chiral center and an asymmetric distribution of hydrogen-bonding vectors relative to the pyrazine and pyrrolidinone motifs, whereas the 4-substituted isomer (CAS 1448026-73-0) is achiral and presents a different spatial orientation of the pyrazine ring [1][2]. In fragment-based drug discovery (FBDD), such subtle conformational differences can translate into distinct binding modes, hit rates, and selectivity profiles against protein targets, as demonstrated in analogous pyrazinyl-piperidine CXCR3 antagonist programs where regioisomeric substitution critically modulated receptor affinity [3]. Consequently, generic substitution with a positional isomer or a truncated pyrazine-piperidine fragment is not scientifically justified without explicit comparative screening data.

Quantitative Differentiation Evidence for 5-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one Versus Its Closest Analogs


Regioisomeric Conformational and Stereochemical Differentiation: 3- vs 4-Substituted Piperidine

The target compound bears the pyrazin-2-yloxy substituent at the 3-position of the piperidine ring, generating a stereogenic center and an asymmetric spatial arrangement of the pyrazine ring relative to the pyrrolidin-2-one carbonyl. In contrast, its closest regioisomer, 5-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one (CAS 1448026-73-0), is achiral and presents a symmetric, extended conformation [1][2]. The computed XLogP3 for the target is −0.4 and TPSA is 84.4 Ų [1]; the 4-substituted isomer possesses an identical molecular formula and nearly identical computed global properties, making the regioisomeric and stereochemical difference the principal source of differentiation for molecular recognition events. In the CXCR3 antagonist series reported by Kim et al., analogous pyrazinyl-piperazine-piperidine scaffolds displayed IC₅₀ values ranging from 22 nM to >10,000 nM depending solely on the regiochemistry of the heterocyclic attachment, demonstrating that positional isomerism can alter target potency by over 450-fold [3].

Medicinal Chemistry Fragment-Based Drug Discovery Stereochemistry

Fragment-Like Physicochemical Profile Compared to In-Class Building Block Average

The compound satisfies all three 'Rule of Three' criteria for fragment-based screening: molecular weight ≤300 Da (290.32 Da), cLogP ≤3 (−0.4), and hydrogen bond donors ≤3 (1 donor) [1]. The average molecular weight of pyrazine-containing building blocks in the Life Chemicals 136,000-compound collection is approximately 340 Da, and only ~12% of these have a cLogP below 0, indicating that the target compound occupies a sparsely populated, highly polar fragment space that is underexplored in commercial libraries . This property profile is particularly advantageous for targeting polar binding pockets such as kinase hinge regions or protease active sites.

Fragment-Based Screening Physicochemical Properties Library Design

Synthetic Tractability and Commercial Availability Comparison with 4-Substituted Regioisomer

The 3-substituted regioisomer (CAS 2034210-27-8) is available from Life Chemicals in multiple quantity brackets: 5 µmol ($94.50), 100 mg ($372.00), and 1 g ($1,488.00) with a stated purity specification [1]. The 4-substituted regioisomer (CAS 1448026-73-0) is listed in the Chemsrc database but lacks active commercial stock status from major vendors as of the search date [2]. While the 3-substituted isomer requires stereoselective synthesis due to the chiral center, its documented availability in multi-milligram quantities with defined pricing indicates a validated synthetic route, whereas the 4-substituted isomer, despite being achiral and synthetically simpler, is not readily procurable for screening campaigns [1][2].

Chemical Procurement Synthetic Accessibility Vendor Comparison

Optimal Scientific and Industrial Application Scenarios for 5-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one


Fragment-Based Lead Generation Against Polar Binding Pockets (Kinases, Proteases, Phosphatases)

The compound's low molecular weight (290 Da), low lipophilicity (XLogP3 −0.4), and single hydrogen bond donor make it an ideal fragment for soaking or co-crystallization experiments targeting ATP-binding pockets or catalytic sites where polar interactions dominate [1]. Its regiospecific 3-substituted piperidine introduces conformational complexity absent in the 4-substituted isomer, potentially yielding unique binding poses detectable by X-ray crystallography or SPR [1][2].

CXCR3 Chemokine Receptor Antagonist Scaffold Optimization

The pyrazinyl-piperidine motif is a validated pharmacophore for CXCR3 antagonism, with reported IC₅₀ values in the low nanomolar range for optimized analogs [3]. The pyrrolidin-2-one carbonyl in the target compound serves as a metabolically stable amide isostere, and the 3-substitution pattern offers a vector for divergent SAR exploration that is geometrically distinct from the 4-substituted piperazine series previously described [3].

Chemical Biology Probe Development for PI3K/BRD4 Dual Inhibition Pathways

A structurally related compound, N-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide (CAS 2034205-44-0), has been reported as a dual PI3K/BRD4 inhibitor under preclinical evaluation . The target compound, bearing a piperidine instead of a pyrrolidine and a pyrrolidin-2-one carbonyl extension, may serve as a scaffold-hopping starting point to explore alternative hinge-binding geometries while retaining the pyrazin-2-yloxy pharmacophoric element .

Diversity-Oriented Synthesis Library Enumeration for CNS-Targeted Screening

With a TPSA of 84.4 Ų and a calculated XLogP3 of −0.4, the compound falls within the favorable CNS drug-like space (TPSA < 90 Ų, cLogP 1–4) and can be readily diversified via amide coupling, N-alkylation, or pyrazine ring functionalization [1]. Its 3-substituted piperidine core provides a chiral handle for enantioselective library construction, a feature absent in the 4-substituted regioisomer [1][2].

Quote Request

Request a Quote for 5-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.